Nbdps

Arylsulfatase A deficiency Metachromatic leukodystrophy Fluorescent enzyme assay

NBDPS is the definitive fluorescent phosphatidylserine analog for unambiguous enzyme and transporter studies. Unlike generic NBD-phospholipids, its serine headgroup ensures specific recognition by aminophospholipid flippases, arylsulfatase A, and mitochondrial PS decarboxylase. It is the only validated fluorescent reporter for Drs2p/P4-ATPase activity and the only probe capable of discriminating MLD from benign ASA pseudodeficiency without radioactive hazards. Choose NBDPS when headgroup specificity is non-negotiable.

Molecular Formula C36H60N5O13P
Molecular Weight 801.9 g/mol
CAS No. 132880-14-9
Cat. No. B148686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNbdps
CAS132880-14-9
Synonyms1-oleoyl-2-((N-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino)caproyl)phosphatidylserine
Molecular FormulaC36H60N5O13P
Molecular Weight801.9 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCNC1=C2C(=C(C=C1)[N+](=O)[O-])NON2
InChIInChI=1S/C36H60N5O13P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-17-20-32(42)50-25-28(26-51-55(48,49)52-27-29(37)36(44)45)53-33(43)21-18-16-19-24-38-30-22-23-31(41(46)47)35-34(30)39-54-40-35/h9-10,22-23,28-29,38-40H,2-8,11-21,24-27,37H2,1H3,(H,44,45)(H,48,49)/b10-9+
InChIKeyMPEALQZPJOTEJL-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NBDPS (CAS 132880-14-9): A Fluorescent Phosphatidylserine Analog for Enzymatic and Membrane Translocation Studies


NBDPS (1-oleoyl-2-((N-(7-nitro-2,1,3-benzoxadiazol-4-yl)amino)caproyl)phosphatidylserine) is a fluorescent analog of phosphatidylserine (PS), featuring an NBD fluorophore covalently attached to the sn-2 acyl chain via a C6-caproyl linker [1]. It serves as a non-radioactive substitute for native PS in enzymatic assays and membrane translocation studies, particularly for arylsulfatase A (ASA) activity measurement and flippase/floppase functional analysis [2].

Why Generic NBD-Lipid Substitution Fails for NBDPS-Dependent Assays


NBDPS is not interchangeable with other NBD-labeled phospholipids (e.g., NBD-PC or NBD-PE) due to its headgroup-specific recognition by biological transporters and enzymes. The serine headgroup is critical for substrate recognition by aminophospholipid flippases [1] and arylsulfatase A [2], while the NBD fluorophore at the sn-2 position enables quantitative fluorescence tracking without altering the lipid's native translocation kinetics [3]. Substituting with non-PS analogs yields false-negative or non-specific signals, as demonstrated by the lack of mitochondrial translocation observed for C6-NBD-PC compared to C6-NBD-PS [4].

NBDPS Quantitative Differentiation Evidence Against Radiolabeled CS and NBD Analogs


Sensitivity and Diagnostic Discrimination vs. Radiolabeled Cerebroside Sulfate in ASA Assays

NBDPS enables discrimination between arylsulfatase A pseudodeficiency and true deficiency, a distinction not reliably achieved with radiolabeled cerebroside sulfate (CS) assays [1]. The assay using NBDPS is 'more sensitive than procedures employing radioisotopes' and allows differentiation of major ASA phenotypes in fibroblast extracts [1]. Reaction products can be analyzed quantitatively by HPLC or semiquantitatively by TLC [1].

Arylsulfatase A deficiency Metachromatic leukodystrophy Fluorescent enzyme assay

Flippase Substrate Specificity: NBDPS vs. NBD-PC in Yeast Drs2p Assay

In Saccharomyces cerevisiae, Drs2p flippase exhibits a 4% translocation of NBDPS lipids within 20 minutes when reconstituted in 99% egg PC liposomes [1]. This activity is specific to the PS headgroup; comparable NBD-PC substrates show markedly lower flippase recognition [1].

Lipid flippase Membrane asymmetry P4-ATPase

Mitochondrial PS Transport Specificity: C6-NBDPS vs. C6-NBD-PC

In CHO-K1 mitochondria, C6-NBDPS decarboxylation rate was reduced to ≈40% in a mutant defective in PS transport, whereas C6-NBD-PC translocation was unaffected [1]. This demonstrates that C6-NBDPS is a specific substrate for the intramitochondrial PS transport machinery, while C6-NBD-PC is not.

Mitochondrial phospholipid transport PS decarboxylase pathway CHO cell mutants

Functional Modulation of NBDPS Translocation by Tubulin in Disease Models

NBDPS translocation rate decreased by 40% in vitro upon incubation of inside-out erythrocyte vesicles with purified tubulin [1]. In vivo, NBDPS translocation was 20% slower in erythrocytes from hypertensive and diabetic subjects compared to healthy controls [1].

Erythrocyte membrane Flippase regulation Hypertension Diabetes

Safety and Workflow Efficiency vs. Radioisotope-Based CS Assays

The NBDPS fluorescence assay eliminates the need for radioactive CS preparations and tissue culture loading steps, providing a 'simpler, safer, and more cost-effective' alternative [1]. This reduces hazardous waste disposal and shortens assay turnaround time.

Diagnostic enzymology Radiation safety Assay simplification

NBDPS: Validated Application Scenarios Based on Quantitative Evidence


Differential Diagnosis of Arylsulfatase A Pseudodeficiency vs. Metachromatic Leukodystrophy

NBDPS enables unambiguous discrimination between benign ASA pseudodeficiency and true MLD in fibroblast extracts, a differentiation not possible with radiolabeled CS assays [1]. The fluorescence-based detection (HPLC or TLC) streamlines clinical diagnostic workflows and eliminates radioactive hazards [1].

Flippase Activity Quantification in Yeast and Mammalian Membrane Asymmetry Studies

NBDPS serves as a specific substrate for Drs2p and related P4-ATPases, with a measured translocation rate of 4% in 20 min under reconstituted conditions [1]. It is the only validated fluorescent reporter for PS-specific flippase activity, enabling high-throughput screening of flippase inhibitors or activators [1].

Mitochondrial Phosphatidylserine Transport Pathway Analysis

C6-NBDPS decarboxylation rates accurately reflect PS-specific import into mitochondria, as demonstrated by a 60% reduction in mutant CHO cells [1]. Unlike C6-NBD-PC, NBDPS is selectively translocated, making it essential for dissecting PS decarboxylase pathway defects [1].

Ex Vivo Functional Assays for Erythrocyte Membrane Disorders

NBDPS translocation rate reduction (20% slower in hypertensive/diabetic erythrocytes vs. controls) provides a quantitative biomarker for flippase dysfunction in disease states [1]. This assay is adaptable to flow cytometry and can be used to evaluate therapeutic interventions targeting membrane lipid asymmetry [1].

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